3,6-Dibromonaphthalene-2,7-diol

Overview

Description

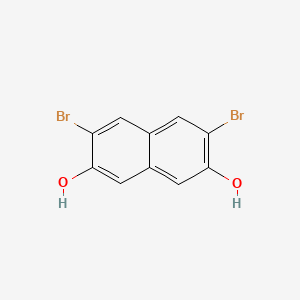

3,6-Dibromonaphthalene-2,7-diol is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 3 and 6 positions, and two hydroxyl groups are substituted at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromonaphthalene-2,7-diol typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2,7-dihydroxynaphthalene using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromonaphthalene-2,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to form the corresponding naphthalene diol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3,6-dibromo-2,7-naphthoquinone.

Reduction: Formation of 2,7-dihydroxynaphthalene.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3,6-Dibromonaphthalene-2,7-diol serves as a building block for synthesizing more complex organic molecules. It undergoes various chemical reactions, including:

- Oxidation: Hydroxyl groups can be oxidized to form quinones.

- Reduction: Bromine atoms can be reduced to yield naphthalene diol derivatives.

- Substitution Reactions: The bromine atoms can be replaced with other functional groups .

Table 1: Reaction Types and Products

| Reaction Type | Reaction Description | Major Products |

|---|---|---|

| Oxidation | Hydroxyl oxidation | 3,6-Dibromo-2,7-naphthoquinone |

| Reduction | Bromine reduction | 2,7-Dihydroxynaphthalene |

| Substitution | Nucleophilic substitution | Various substituted naphthalene derivatives |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown efficacy against various pathogens.

- Anticancer Activities: Ongoing research explores its role as a therapeutic agent targeting cancer cells.

Case Study Example:

A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction mechanisms .

Medicine

The compound is being investigated for its anti-inflammatory properties and as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Its antioxidant capabilities further enhance its potential therapeutic applications in drug formulations .

Table 2: Medical Applications

| Application Type | Description |

|---|---|

| Anti-inflammatory Agent | Inhibits COX-2 enzyme |

| Antioxidant | Protects cells from oxidative stress |

| Drug Formulation | Used in developing anti-cancer and anti-inflammatory drugs |

Industry

In industrial applications, this compound is utilized in:

- Organic Electronics: It plays a role in developing organic field-effect transistors (OFETs).

- Dyes and Pigments: The compound's unique structure allows it to be used in synthesizing various dyes.

Case Study Example:

Research conducted on naphthodithiophenes derived from this compound demonstrated their effectiveness as semiconductors in OFET applications .

Mechanism of Action

The mechanism of action of 3,6-Dibromonaphthalene-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2,7-Dihydroxynaphthalene: Lacks bromine atoms, making it less reactive in certain chemical reactions.

3,6-Dibromo-2,7-naphthoquinone: An oxidized form of 3,6-Dibromonaphthalene-2,7-diol with different chemical properties.

3,6-Dibromo-1,8-dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions.

Uniqueness: this compound is unique due to the specific positioning of bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in synthetic chemistry and material science.

Biological Activity

3,6-Dibromonaphthalene-2,7-diol is an organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C₁₁H₈Br₂O₂ and a molecular weight of approximately 317.96 g/mol, this compound presents significant interest in pharmacology and materials science due to its reactivity and interactions with biological systems.

Structural Characteristics

The compound features:

- Bromine atoms at positions 3 and 6.

- Hydroxyl groups at positions 2 and 7.

These functional groups contribute to its chemical reactivity and potential biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

-

Cytochrome P450 Inhibition :

- It has been identified as a potential inhibitor of various cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. This inhibition suggests possible applications in drug metabolism studies, highlighting its relevance in pharmacology.

-

Antioxidant Properties :

- The presence of hydroxyl groups may impart antioxidant properties, which are critical for mitigating oxidative stress in biological systems. This characteristic is particularly valuable in the context of developing therapeutic agents for diseases associated with oxidative damage.

-

Interaction with Biological Macromolecules :

- The compound's ability to form hydrogen bonds through its hydroxyl groups suggests potential interactions with proteins and enzymes, which is crucial for understanding its pharmacodynamics and pharmacokinetics in medicinal chemistry.

Synthesis and Reactivity

This compound can be synthesized through various methods involving bromination of naphthalene derivatives. Its structure allows for nucleophilic aromatic substitution reactions, making it a versatile building block for synthesizing pharmaceuticals and other functional materials .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals how variations in bromination affect both chemical properties and biological activities:

| Compound Name | Bromination Positions | Hydroxyl Groups | Biological Activity |

|---|---|---|---|

| This compound | 3 & 6 | 2 | Significant CYP inhibition |

| 1,8-Dibromonaphthalene-2,7-diol | 1 & 8 | 2 | Varies; less studied |

| 3-Bromonaphthalene-2,7-diol | 3 | 2 | Reduced compared to dibromo |

| Naphthalene-2,7-diol | None | 2 | Baseline activity |

This table illustrates how structural modifications can influence the biological activity of naphthalene derivatives.

Case Study 1: Pharmacological Applications

A study investigating the inhibition of CYP enzymes by this compound demonstrated significant inhibitory effects on CYP1A2. This finding supports its potential use as a lead compound in drug development aimed at modulating drug metabolism.

Case Study 2: Antioxidant Activity

In vitro assays evaluating the antioxidant capacity of this compound revealed that it effectively scavenges free radicals. This property suggests that it could be further explored for therapeutic applications in conditions characterized by oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-dibromonaphthalene-2,7-diol, and how can purity be ensured?

The compound is typically synthesized via bromination of naphthalene-2,7-diol using bromine in acetic acid under reflux. A critical step involves stoichiometric control of bromine (4.01 equivalents) and stepwise addition of tin powder to reduce excess bromine and byproducts . Purification is achieved via recrystallization from ethanol or column chromatography (petroleum ether:ethyl acetate = 10:1) to remove unreacted starting materials and side products. Yield optimization (73%) requires careful temperature control during reflux and quenching .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

- 1H/13C NMR : Peaks at δ 9.15 (s, 2H, hydroxyl), 8.02 (s, 2H, aromatic), and 7.18 (s, 2H, aromatic) confirm substitution patterns .

- X-ray crystallography : Monoclinic crystal system (P21/n) with a buckled naphthalene ring (3.2° offset) and intermolecular F···F interactions (2.715–2.832 Å) stabilize the lattice .

- Elemental analysis : Validates stoichiometry (C10H6Br2O2) and purity (>97%) .

Q. How is this compound utilized as a precursor in materials science?

It serves as a key intermediate for synthesizing naphthodithiophenes via triflate substitution (e.g., with –C≡C–R groups) . These derivatives are precursors for organic semiconductors in field-effect transistors (OFETs), where planar fused-ring systems enhance charge transport .

Advanced Research Questions

Q. How can conflicting structural data (e.g., crystallographic vs. computational models) be resolved for brominated naphthalene derivatives?

Discrepancies in bond angles or packing motifs (e.g., buckled vs. planar naphthalene cores) require multi-technique validation:

- XRD : Compare experimental unit cell parameters (e.g., a = 5.2413 Å, b = 26.450 Å) with density functional theory (DFT)-optimized structures .

- Thermal ellipsoid plots : Assess displacement parameters to identify dynamic disorder or static distortions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···F, Br···O) to explain packing differences .

Q. What strategies improve reaction yields in the bromination of naphthalene diols?

Low yields often stem from incomplete bromination or side reactions. Optimization strategies include:

- Stepwise reagent addition : Adding bromine dropwise to prevent local excess and dibromination at unintended positions .

- Reductant timing : Introducing tin powder post-reflux minimizes premature quenching of active bromine species .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproduct formation .

Q. How can this compound derivatives be tailored for optoelectronic applications?

- Substitution with electron-withdrawing groups : Triflate (–OTf) groups enable Suzuki couplings for π-extended systems in OFETs .

- Aggregation-induced emission (AIE) : Functionalizing with –OH or –COOH groups enhances fluorescence quantum yield in probes (e.g., pH-sensitive dyes) .

- Cross-linking : Epoxy derivatives (e.g., 2,7-NAF.EP) form thermally stable polymers (degradation >250°C) for encapsulants, validated via DSC/TGA .

Q. What mechanistic insights govern the regioselectivity of bromination in dihydroxynaphthalenes?

Regioselectivity is influenced by:

- Electronic effects : Electron-rich C3/C6 positions in naphthalene-2,7-diol are brominated preferentially due to hydroxyl-directed electrophilic substitution .

- Steric hindrance : Bulky substituents at C2/C7 limit bromine access to adjacent positions, favoring distal sites .

- Acid catalysis : Acetic acid protonates hydroxyl groups, enhancing electrophilicity at target carbons .

Q. How do thermal and photoluminescence properties of cross-linked derivatives compare to the parent compound?

- Thermal stability : Epoxy-crosslinked polymers (e.g., 2,7-NAF.EP-POL) exhibit higher decomposition temperatures (ΔT = +50°C vs. monomer) due to rigid networks .

- Photoluminescence : Methacrylate derivatives show redshifted emission (λem = 450 nm vs. 400 nm for parent) from extended conjugation, with quantum yields up to 0.45 .

Properties

IUPAC Name |

3,6-dibromonaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECXNARJOIHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383557 | |

| Record name | 3,6-dibromonaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96965-79-6 | |

| Record name | 3,6-dibromonaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-2,7-dihydroxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.